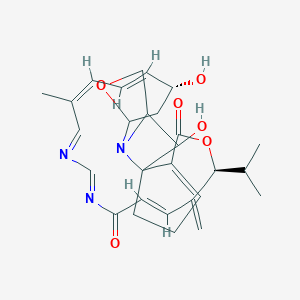

15-Dihydro-13,14-anhydrovirginiamycin M1

Description

15-Dihydro-13,14-anhydrovirginiamycin M1 is a chemical compound with the molecular formula C28H35N3O6 and a molecular weight of 509.594 g/mol . It is a derivative of virginiamycin M1, which is a macrolide antibiotic produced by certain strains of Streptomyces bacteria . This compound is known for its potent antibacterial properties, particularly against Gram-positive bacteria .

Propriétés

IUPAC Name |

(8S,10E,17Z,19E,21R)-21,27-dihydroxy-17-methyl-9-methylidene-8-propan-2-yl-7,24-dioxa-13,15,28-triazatetracyclo[21.4.1.01,5.026,28]octacosa-4,10,13,15,17,19-hexaene-6,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O6/c1-17(2)25-19(4)10-11-23(33)30-16-29-14-18(3)7-5-8-20(32)13-24-31-22(15-36-24)26(34)28(31)12-6-9-21(28)27(35)37-25/h5,7-11,14,16-17,20,22,24-26,32,34H,4,6,12-13,15H2,1-3H3/b8-5+,11-10+,18-7-,29-14?,30-16?/t20-,22?,24?,25-,26?,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJGTBIMDKTOQX-LZTSYFLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(CC2N3C(CO2)C(C34CCC=C4C(=O)OC(C(=C)C=CC(=O)N=CN=C1)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/C=C/[C@@H](CC2N3C(CO2)C(C34CCC=C4C(=O)O[C@H](C(=C)/C=C/C(=O)N=CN=C1)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118693-64-4 | |

| Record name | 15-Dihydro-13,14-anhydrovirginiamycin M1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118693644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

The synthesis of 15-Dihydro-13,14-anhydrovirginiamycin M1 involves several steps, starting from virginiamycin M1. The synthetic route typically includes the reduction of virginiamycin M1 to 15-dihydrovirginiamycin M1, followed by dehydration to form 15-Dihydro-13,14-anhydrovirginiamycin M1 . The reaction conditions often involve the use of reducing agents such as sodium borohydride and dehydrating agents like phosphorus oxychloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

15-Dihydro-13,14-anhydrovirginiamycin M1 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can further modify the structure of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Applications De Recherche Scientifique

15-Dihydro-13,14-anhydrovirginiamycin M1 has a wide range of scientific research applications:

Mécanisme D'action

15-Dihydro-13,14-anhydrovirginiamycin M1 exerts its antibacterial effects by inhibiting peptide elongation during protein synthesis . It binds to the 50S ribosomal subunit and blocks the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) and aminoacyl-tRNA . This action effectively halts bacterial protein synthesis, leading to the death of the bacterial cell . The compound acts synergistically with other antibiotics in the virginiamycin group to enhance its antibacterial activity .

Comparaison Avec Des Composés Similaires

15-Dihydro-13,14-anhydrovirginiamycin M1 is unique among its analogs due to its specific structural modifications. Similar compounds include:

13,14-anhydrovirginiamycin M1: Lacks the 15-dihydro modification.

13-desoxyvirginiamycin M1: Lacks the 13-hydroxy group.

L-156, 586 and L-156, 587: These are chemically converted analogs of virginiamycin M1 with different structural features.

These analogs exhibit varying degrees of antibacterial activity and specificity, with 15-Dihydro-13,14-anhydrovirginiamycin M1 showing unique properties that make it particularly effective against certain bacterial strains .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.